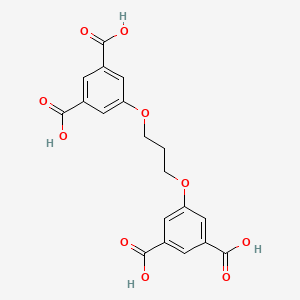
5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid: is an organic compound with the molecular formula C19H16O10 and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of two isophthalic acid moieties connected by a propane-1,3-diylbis(oxy) linker. It is a white solid that is sparingly soluble in water but soluble in organic solvents such as chloroform and xylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), and controlled temperatures.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the preparation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Biology and Medicine: In biological research, this compound is used to study the interactions between organic molecules and metal ions.
Industry: In the industrial sector, 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is used in the production of high-performance polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .
Mechanism of Action
The mechanism of action of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid involves its ability to form stable complexes with metal ions. The oxygen atoms in the ether linkages and carboxyl groups act as coordination sites for metal ions, facilitating the formation of coordination polymers and MOFs . These interactions are crucial for the compound’s applications in materials science and catalysis .
Comparison with Similar Compounds
- 5,5’-(Ethane-1,2-diylbis(oxy))diisophthalic acid
- 5,5’-(Methylene-bis(oxy))diisophthalic acid
- 5,5’-(Propane-2,2-diylbis(oxy))diisophthalic acid
Comparison: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is unique due to its specific linker length and flexibility, which influence its coordination behavior and the properties of the resulting materials. Compared to its analogs, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications in materials science .
Properties
Molecular Formula |
C19H16O10 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-[3-(3,5-dicarboxyphenoxy)propoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-16(21)10-4-11(17(22)23)7-14(6-10)28-2-1-3-29-15-8-12(18(24)25)5-13(9-15)19(26)27/h4-9H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
VRXRIAOVOVOHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




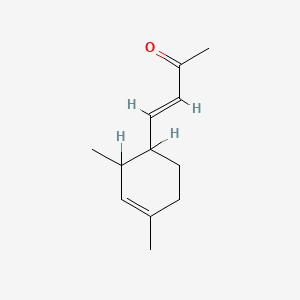
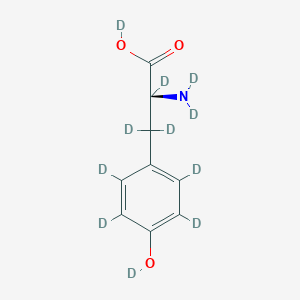
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)

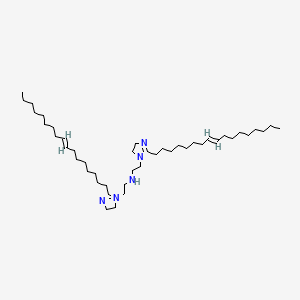
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
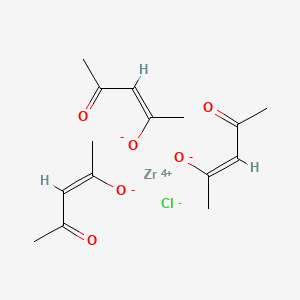
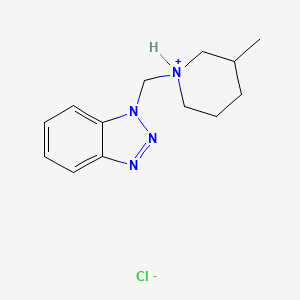


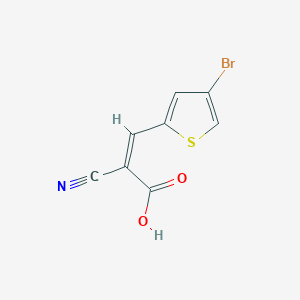
![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
